2-ethyl-N-(4-methoxyphenyl)butanamide
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The systematic International Union of Pure and Applied Chemistry name for this compound, 2-ethyl-N-(4-methoxyphenyl)butanamide, precisely describes its molecular architecture through a comprehensive nomenclature system that accounts for all structural features. The compound possesses a molecular formula of C13H19NO2, indicating thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific three-dimensional configuration. The butanamide backbone serves as the primary structural framework, with the carbonyl carbon designated as position one, establishing the reference point for subsequent numbering.
The molecular architecture features a quaternary carbon center at position two of the butanoyl chain, where an ethyl substituent introduces branching that significantly influences the compound's conformational behavior and physical properties. This branching pattern creates a sterically hindered environment around the carbonyl group, potentially affecting both reactivity and intermolecular interactions. The aromatic component consists of a para-substituted benzene ring bearing a methoxy group at position four, which introduces electron-donating characteristics that modify the electronic distribution throughout the aromatic system.
The amide linkage connecting the aliphatic and aromatic components exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl system. This resonance stabilization restricts rotation around the carbon-nitrogen bond, leading to preferred conformational arrangements that influence the compound's overall three-dimensional structure. The methoxy group adopts a coplanar orientation with the benzene ring, maximizing orbital overlap and contributing to the overall electronic delocalization within the aromatic system.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-4-10(5-2)13(15)14-11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
IQPUQYRLMUQZKO-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, molecular formulas, and inferred properties of 2-ethyl-N-(4-methoxyphenyl)butanamide and its analogs:
Physicochemical Properties
Electron Effects :
- The methoxy group in this compound donates electrons via resonance, stabilizing the amide bond against hydrolysis compared to nitro-substituted analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide, where the nitro group withdraws electrons, increasing reactivity .
- Ethoxy-substituted N-(4-ethoxyphenyl)butanamide exhibits higher lipophilicity (logP ~2.5) than methoxy analogs, favoring passive diffusion across biological membranes .
Solubility :
- Methoxy and ethoxy groups enhance water solubility relative to nitro or heterocyclic substituents. For example, 2-ethyl-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)butanamide’s heterocyclic ring likely reduces aqueous solubility due to increased hydrophobicity .
Preparation Methods
Reaction Mechanism and Reagents
The most widely reported method involves coupling 2-ethylbutanoic acid with 4-methoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-dicyclohexylcarbodiimide (DCC) . Hydroxybenzotriazole (HOBt) is often added to suppress racemization and improve efficiency.
Reaction Scheme:
Optimized Conditions
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: Room temperature (20–25°C)
-
Time: 12–24 hours
Table 1: Comparative Yields with Different Coupling Agents
| Coupling Agent | Additive | Solvent | Yield (%) |
|---|---|---|---|
| EDCI | HOBt | DCM | 92 |
| DCC | None | DMF | 85 |
| EDCI | DMAP | THF | 78 |
Schlenk Equilibrium-Mediated Synthesis
Alkali Metal Amide Approach
This method employs sodium amide (NaNH) in toluene to directly couple 2-ethylbutanoyl chloride with 4-methoxyaniline. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Procedure:
-
2-Ethylbutanoyl chloride (1.2 eq) is added dropwise to a stirred solution of 4-methoxyaniline (1 eq) and NaNH (1.5 eq) in anhydrous toluene.
-
The mixture is refluxed for 6 hours, followed by aqueous workup.
Key Data:
Multicomponent Ugi Reaction
Four-Component Assembly
The Ugi reaction enables one-pot synthesis using 2-ethylbutanoic acid , 4-methoxybenzaldehyde , 4-methoxyaniline , and tert-butyl isocyanide . This method is advantageous for generating structural diversity but requires precise stoichiometry.
Reaction Conditions:
Table 2: Ugi Reaction Optimization
| Isocyanide | Solvent | Yield (%) |
|---|---|---|
| tert-Butyl | MeOH | 62 |
| Cyclohexyl | TFE | 58 |
| Benzyl | MeOH | 55 |
Microwave-Assisted Synthesis
Accelerated Amide Formation
Microwave irradiation significantly reduces reaction times. A typical protocol involves:
-
Mixing 2-ethylbutanoic acid (1 eq), 4-methoxyaniline (1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in DMF.
Advantages:
Industrial-Scale Production
Automated High-Throughput Platforms
Robotic liquid handlers (e.g., Echo 555) enable nanoscale synthesis in 384-well plates. Key steps include:
-
Precision Dispensing: Transferring 1,000 nL droplets of reagents.
-
Solvent Optimization: Using ethylene glycol or 2-methoxyethanol for solubility.
Table 3: Scalability Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 10 mL | 1,000 L |
| Purity | 90–95% | 95–98% |
| Throughput | 10 reactions/day | 1,536 reactions/day |
Characterization and Quality Control
Spectroscopic Data
-
-NMR (CDCl): δ 1.25 (t, 3H, CHCH), 2.35 (q, 2H, CHCO), 3.80 (s, 3H, OCH), 6.85 (d, 2H, ArH), 7.45 (d, 2H, ArH).
-
IR (KBr): 3,280 cm (N-H), 1,640 cm (C=O), 1,510 cm (C-O).
Chromatographic Purity
Challenges and Mitigation Strategies
Common Byproducts
Q & A
Q. What are the optimal synthetic routes for 2-ethyl-N-(4-methoxyphenyl)butanamide, and what reaction conditions maximize yield?
Methodological Answer: Synthesis typically involves a multi-step approach:
Amide Bond Formation : React 2-ethylbutanoyl chloride with 4-methoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor reaction progress via thin-layer chromatography (TLC) .
Optimization : Yield improvements (>80%) require strict temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of 4-methoxyaniline (1.2:1 molar ratio) .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of characteristic signals (e.g., methoxy protons at δ ~3.8 ppm, ethyl group splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 250.1443 (C₁₃H₁₉NO₂) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, λ = 254 nm) .
Advanced Research Questions
Q. How can discrepancies in biological activity data for this compound be systematically resolved?
Methodological Answer: Address inconsistencies through:
- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., cyclooxygenase-2) .
- Metabolic Stability Assays : Incubate with liver microsomes to rule out rapid degradation as a cause of variable in vivo results .
Q. What computational strategies predict the reactivity and binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) to model interactions. Prioritize poses where the methoxyphenyl group occupies hydrophobic pockets .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular assays?
Methodological Answer:
- Competitive Binding Assays : Co-administer known inhibitors (e.g., celecoxib for COX-2) and measure activity restoration .
- Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target proteins binding to biotinylated derivatives of the compound .
- CRISPR Screens : Perform genome-wide knockout screens to identify genetic modifiers of compound efficacy .
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in solubility studies of this compound?
Methodological Answer:
- Solvent System Comparison : Test solubility in DMSO (highly polar) vs. ethyl acetate (moderate polarity) to identify solvent-dependent aggregation .
- Dynamic Light Scattering (DLS) : Detect nanoaggregates in aqueous buffers that may falsely reduce measured solubility .
- Standardized Protocols : Adopt OECD Guidelines 105 for shake-flask methods to ensure consistency across labs .
Experimental Design Challenges
Q. What strategies mitigate degradation of this compound during long-term stability studies?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation and photodegradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated breakdown .
- Stability-Indicating Assays : Use UPLC-MS to track degradation products (e.g., hydrolyzed carboxylic acid derivatives) .
Advanced Spectroscopic Techniques
Q. How can solid-state NMR (ssNMR) enhance structural characterization of this compound polymorphs?
Methodological Answer:
- ¹³C CP/MAS NMR : Resolve crystallographic differences between polymorphs by analyzing chemical shift anisotropy .
- 2D ¹H-¹H NOESY : Detect intermolecular interactions in crystalline lattices to explain solubility variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
